Indolizin-6-ylboronic acid
CAS No.:
Cat. No.: VC17994291
Molecular Formula: C8H8BNO2
Molecular Weight: 160.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BNO2 |
|---|---|
| Molecular Weight | 160.97 g/mol |
| IUPAC Name | indolizin-6-ylboronic acid |
| Standard InChI | InChI=1S/C8H8BNO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6,11-12H |
| Standard InChI Key | IYSYHQHSYWHFHF-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CN2C=CC=C2C=C1)(O)O |
Introduction
Chemical Structure and Nomenclature
Indolizin-6-ylboronic acid belongs to the indolizine family, a bicyclic structure comprising a five-membered pyrrole ring fused to a six-membered pyridine ring. The boronic acid group (-B(OH)₂) is substituted at the 6-position of the indolizine scaffold. The molecular formula is , with a molecular weight of 188.0 g/mol .
Structural Features
The indolizine core confers aromaticity and electronic diversity, enabling interactions with transition metal catalysts. The boronic acid moiety facilitates participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . X-ray crystallographic data for analogous compounds, such as 5-formyl-2-phenylindolizine, confirm planar geometry and conjugation across the heterocycle .
Synthesis and Characterization
Direct Lithiation-Borylation
A validated route to indolizine boronic acids involves directed lithiation followed by boron insertion. For example, 2-substituted indolizines undergo selective lithiation at the 5- or 6-position using n-BuLi/TMEDA, followed by quenching with triisopropyl borate (B(OiPr)₃) . Optimization of reaction conditions (e.g., temperature: −78°C to −20°C, duration: 2–5 hours) is critical to achieving high yields .
Example Protocol:
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Dissolve 2-phenylindolizine (1.0 equiv) in THF under argon.
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Add n-BuLi (1.1 equiv) dropwise at −78°C.
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Warm to −20°C and stir for 5 hours.
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Add B(OiPr)₃ (2.0 equiv) and hydrolyze with HCl.
Miyaura Borylation
Alternative methods employ palladium-catalyzed borylation of halogenated indolizines. For instance, 6-bromoindolizine reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ to yield the corresponding boronic ester, which is hydrolyzed to the free acid.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
Indolizin-6-ylboronic acid serves as a key coupling partner in Suzuki reactions, enabling the construction of biaryl and heterobiaryl systems. A representative transformation involves its reaction with 5-iodoindolizine under Pd(PPh₃)₄ catalysis to form 5,6’-biindolizine derivatives .
Table 1: Comparative Reactivity of Boronic Acid Derivatives in Suzuki Reactions
| Compound | Reaction Partner | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Indolizin-6-ylboronic acid | 5-Iodoindolizine | 78 | Pd(PPh₃)₄, K₂CO₃, DME | |
| 6-Indolylboronic acid | 4-Bromotoluene | 85 | Pd(OAc)₂, SPhos |
Pharmaceutical Intermediates
Boronic acids are pivotal in synthesizing kinase inhibitors and protease inhibitors. For example, indolizine-based boronic acids have been explored as intermediates in the synthesis of bortezomib analogs, potent proteasome inhibitors.
Physicochemical Properties
Spectral Data
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¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, B-OH), 7.92–6.78 (m, 6H, aromatic), 3.20 (s, 2H, CH₂).
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but is hygroscopic, necessitating storage under inert conditions . Decomposition occurs above 180°C, as observed in thermogravimetric analysis .
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